molecular formula C14H21NO2S2 B5594429 (3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol

(3R*,4S*)-1-{[5-(ethylthio)-2-thienyl]carbonyl}-3,4-dimethylpiperidin-4-ol

Cat. No. B5594429
M. Wt: 299.5 g/mol
InChI Key: ZEAXRJIGYNOBJQ-YGRLFVJLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, including condensation, reduction, and functional group transformation. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy, demonstrating the complex synthetic routes often required for such molecules (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's reactivity and properties. X-ray crystallography and spectroscopic methods, such as NMR and IR, are fundamental for determining the structure. For instance, the crystal structure of related compounds, such as 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been elucidated, providing insights into the molecular arrangements and interactions within the crystal lattice (Wawrzycka-Gorczyca & Siwek, 2011).

Chemical Reactions and Properties

Chemical reactivity is influenced by the molecule's functional groups and molecular structure. Detailed analyses, including quantum chemical calculations and spectroscopic evaluations, help understand the compound's behavior in chemical reactions. The compound and its dimer have been extensively studied, revealing insights into intra- and intermolecular interactions, charge transfer, and reactivity (Singh et al., 2013).

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility, and crystal structure, are essential for applications in material science and pharmacology. Studies on similar molecules have provided detailed insights through experimental and theoretical approaches, highlighting the importance of molecular design on physical characteristics.

Chemical Properties Analysis

Chemical properties encompass reactivity towards various reagents, stability, and pH-dependent behavior. Detailed studies on molecules like ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate illustrate the comprehensive analysis required to fully understand these aspects (Minga, 2005).

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Research has focused on synthesizing and analyzing the crystal structures of compounds with similar thienyl groups, demonstrating the interest in understanding the structural properties of such compounds for potential applications in materials science and molecular engineering (Wawrzycka-Gorczyca & Siwek, 2011).

  • Molecular Structure and Dynamics : Studies involving compounds with ethoxycarbonylthiolane structures have explored their tautomeric forms and structural dynamics, indicating the relevance of these characteristics in chemical reactivity and potential pharmaceutical applications (Duus, 1989).

Electronic and Optical Properties

  • Conductive Properties : The research into derivatives of thiophene and ethylenedioxythiophene shows interest in their conductive properties, suggesting applications in the field of organic electronics and photovoltaics (Rapta et al., 2012).

Catalytic and Chemical Reactivity

  • Catalytic Activity : The development of chiral amino alcohol ligands for catalysis highlights the potential of similar compounds in asymmetric synthesis and catalytic processes, offering a path for the synthesis of enantioselective compounds (Vidal‐Ferran et al., 1998).

  • Organocatalysis : The organo-catalyzed ring-opening polymerization of derivatives indicates potential applications in polymer science, particularly in the synthesis of biodegradable polymers from naturally occurring amino acids (Thillaye du Boullay et al., 2010).

properties

IUPAC Name

(5-ethylsulfanylthiophen-2-yl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S2/c1-4-18-12-6-5-11(19-12)13(16)15-8-7-14(3,17)10(2)9-15/h5-6,10,17H,4,7-9H2,1-3H3/t10-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAXRJIGYNOBJQ-YGRLFVJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(S1)C(=O)N2CCC(C(C2)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=CC=C(S1)C(=O)N2CC[C@]([C@@H](C2)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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